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molecular formula C7H14N2O B3685915 1-Cyclopentyl-3-methylurea CAS No. 39804-95-0

1-Cyclopentyl-3-methylurea

Cat. No. B3685915
M. Wt: 142.20 g/mol
InChI Key: UQHLFZVUHJUWGD-UHFFFAOYSA-N
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Patent
US03984416

Procedure details

20.3 g of N-[4-(β-<2-methoxy-5-methyl-benzamido>-ethyl)-benzensulfonyl]-carbamic acid methyl ester (melting point 169° - 171° C) were dissolved in 100 ml of dioxane. After addition of 4.95 g of cyclopentylmethylamine, the whole was heated for 1 hour to the boiling temperature, under reflux. The clear solution was poured in a very diluted (about 0.25 %) aqueous ammonia solution, filtered with the use of charcoal and the filtrate was acidified with dilute hydrochloric acid. The N-[4-(β-<2-methoxy-5-methyl-benzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-methyl-urea obtained was filtered off with suction. After recrystallization from methanol, it was found to melt at 147° - 149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[NH2:4].[CH:6]1(CN)[CH2:10][CH2:9][CH2:8][CH2:7]1.[NH3:13].[O:14]1[CH2:19]COCC1>>[CH:6]1([NH:13][C:19](=[O:14])[NH:4][CH3:3])[CH2:7][CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.95 g
Type
reactant
Smiles
C1(CCCC1)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated for 1 hour to the boiling temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
The clear solution was poured in
FILTRATION
Type
FILTRATION
Details
filtered with the use of charcoal

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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